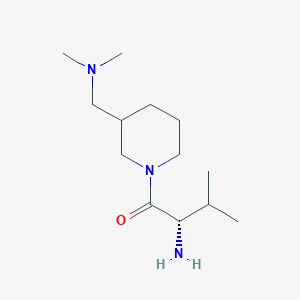

(S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one

描述

(S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one is a tertiary amine featuring a piperidine ring substituted at the 3-position with a dimethylaminomethyl group and a methyl-branched butanone backbone. The molecular formula is C₁₄H₂₇N₃O, with a molecular weight of 253.38 g/mol. Notably, it has been discontinued by suppliers like CymitQuimica, possibly due to challenges in synthesis, stability, or pharmacokinetics .

属性

IUPAC Name |

(2S)-2-amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O/c1-10(2)12(14)13(17)16-7-5-6-11(9-16)8-15(3)4/h10-12H,5-9,14H2,1-4H3/t11?,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTGPUYNVHQKRN-KIYNQFGBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC(C1)CN(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCCC(C1)CN(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354027-27-2 | |

| Record name | (2S)-2-amino-1-{3-[(dimethylamino)methyl]piperidin-1-yl}-3-methylbutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one, commonly referred to as a derivative of the piperidine class, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H27N3O

- Molecular Weight : 241.37298 g/mol

- CAS Number : 1354024-04-6

The compound exhibits activity primarily as a monoamine reuptake inhibitor , influencing neurotransmitter systems such as dopamine and norepinephrine. This action suggests potential applications in treating mood disorders and attention-deficit hyperactivity disorder (ADHD).

1. Neurotransmitter Modulation

Research indicates that this compound may enhance dopaminergic and noradrenergic signaling by inhibiting the reuptake of these neurotransmitters. This property is crucial for its stimulant effects, which have been compared to those of other psychoactive substances.

2. Case Studies

Several studies have highlighted the compound's efficacy in animal models:

- Study on ADHD Models : In a controlled study on rodents, administration of the compound resulted in improved attention and reduced impulsivity, suggesting its potential as a therapeutic agent for ADHD .

- Mood Enhancement : Another study demonstrated that the compound could elevate mood-related behaviors in mice subjected to stress, indicating antidepressant-like effects .

Data Table: Summary of Biological Findings

Safety and Toxicology

While the biological activity is promising, safety assessments are critical. Preliminary toxicity studies suggest that at therapeutic doses, this compound exhibits a favorable safety profile. However, long-term effects and potential for abuse remain areas requiring further investigation.

相似化合物的比较

Structurally analogous compounds share the 2-amino-3-methyl-butan-1-one backbone but differ in substituents on the nitrogen-containing heterocycle (piperidine/pyrrolidine) and side-chain modifications. Below is a detailed comparison:

Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heterocycle | Substituent on Heterocycle | CAS Number | Key Structural Differences |

|---|---|---|---|---|---|---|

| (S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one | C₁₄H₂₇N₃O | 253.38 | Piperidine | 3-(Dimethylaminomethyl) | Not specified | Reference compound; S-configuration |

| (S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one | C₂₁H₃₁N₃O | 343.50 | Piperidine | 3-(Benzyl-cyclopropyl-aminomethyl) | 203047-48-7 | Bulkier aromatic/cyclopropyl substituent |

| (S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one | C₂₀H₃₂N₃O | 329.49 | Piperidine | 3-(Benzyl-isopropyl-aminomethyl) | 1354024-14-8 | Flexible isopropyl vs. rigid cyclopropyl |

| (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one | C₁₉H₂₉N₃O | 315.46 | Pyrrolidine | 3-(Benzyl-cyclopropyl-amino) | 1354029-15-4 | 5-membered pyrrolidine ring |

| (S)-2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one | C₁₁H₂₁N₃O | 211.31 | Pyrrolidine | 3-(Dimethylamino) | 2090407-66-0 | Smaller ring; R-configuration at pyrrolidine |

Key Observations :

Benzyl-isopropyl (CAS 1354024-14-8) substituents offer flexibility, which may improve solubility but increase susceptibility to oxidative metabolism .

Ring Size and Stereochemistry :

- Piperidine vs. Pyrrolidine : Piperidine analogs (6-membered rings) provide greater conformational flexibility, while pyrrolidine derivatives (5-membered rings) exhibit increased ring strain and altered basicity, impacting bioavailability .

- Stereochemical variations (e.g., R-configuration in CAS 2090407-66-0) highlight the importance of chirality in biological activity, though specific data on potency differences are absent in the evidence .

常见问题

Basic Research Questions

Q. What are the optimal multi-step synthesis protocols for (S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one to ensure high yield and purity?

- Methodological Answer: The synthesis involves sequential reactions starting with chiral precursors (e.g., L-glutamic acid derivatives) and includes:

- Step 1: Formation of the piperidine core via cyclization under basic conditions (e.g., K₂CO₃ in ethanol).

- Step 2: Introduction of the dimethylaminomethyl group using reductive amination (NaBH₃CN, DMF, 60°C).

- Step 3: Coupling with a protected amino acid (e.g., Boc-protected leucine) using HATU/DIPEA in dichloromethane.

- Critical Parameters: Solvent purity (<10 ppm H₂O), inert atmosphere (N₂/Ar), and temperature control (±2°C) to minimize racemization. Purification via flash chromatography (SiO₂, gradient elution with EtOAc/hexane) ensures >95% purity .

Q. How is the stereochemistry of the compound confirmed, and which analytical techniques are most reliable?

- Methodological Answer:

- Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers (retention time: 12.3 min for (S)-isomer).

- X-ray Crystallography: Single-crystal analysis confirms absolute configuration (Cahn-Ingold-Prelog priority rules).

- Optical Rotation: [α]D²⁵ = +34.5° (c = 1.0, MeOH) aligns with literature for (S)-configuration .

Q. What purification techniques are recommended for isolating the compound from complex reaction mixtures?

- Methodological Answer:

- Liquid-Liquid Extraction: Separate polar byproducts using ethyl acetate and 1M HCl.

- Ion-Exchange Chromatography: Retain the basic compound on a Dowex-50WX8 resin, eluting with NH₄OH/MeOH.

- Recrystallization: Use tert-butyl methyl ether/n-hexane (1:3) to achieve >99% purity .

Advanced Research Questions

Q. What strategies resolve contradictory data on the compound’s receptor binding affinities across pharmacological studies?

- Methodological Answer:

- Comparative Radioligand Assays: Use [³H]WIN-35,428 for dopamine transporter (DAT) and [³H]nisoxetine for norepinephrine transporter (NET) binding.

- Buffer Optimization: Vary Mg²⁺ concentrations (1–10 mM) to stabilize transporter conformations.

- Data Normalization: Express affinities as Ki values using Cheng-Prusoff equations to account for ligand depletion .

Q. How can in vitro assays differentiate the compound’s activity on dopamine versus norepinephrine transporters?

- Methodological Answer:

- Selective Inhibition: Pre-incubate cells with 100 nM desipramine (NET blocker) or 10 nM GBR-12909 (DAT blocker).

- Kinetic Analysis: Measure uptake inhibition at multiple timepoints (0–60 min) to calculate IC₅₀ shifts (ΔIC₅₀ >10x indicates selectivity).

- Mutagenesis Studies: Use NET/DAT chimeras to identify critical binding residues (e.g., transmembrane domain 3) .

Q. What experimental approaches assess the compound’s metabolic stability in hepatic microsomal assays?

- Methodological Answer:

- Incubation Conditions: 1 μM compound + 0.5 mg/mL human liver microsomes (HLM) in NADPH-regenerating system (37°C, pH 7.4).

- LC-MS/MS Quantification: Monitor parent compound depletion over 60 min (t½ calculation via first-order kinetics).

- CYP Isozyme Profiling: Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values for serotonin receptor binding?

- Methodological Answer:

- Assay Validation: Cross-validate using two cell lines (CHO vs. HEK293) expressing human 5-HT1A receptors.

- Ligand Purity: Confirm radioligand-specific activity (>80% via HPLC) to avoid non-specific binding.

- Statistical Modeling: Apply Bayesian hierarchical models to account for inter-lab variability .

Structural and Functional Insights

Q. What computational methods predict the compound’s interaction with sigma-1 receptors?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。